Copper(I) thiophenolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

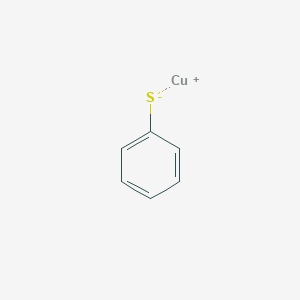

Copper(I) thiophenolate, also known as this compound, is an organometallic compound with the chemical formula C6H5SCu. It is a green-brown powder that forms a yellow-green solution in pyridine. This compound is known for its unique properties and applications in various fields of science and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper(I) thiophenolate can be synthesized through the reaction of thiophenol with copper(I) chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like methanol or ethanol. The product is then purified by washing with ethanol and drying under vacuum .

Industrial Production Methods: In industrial settings, thiophenol copper(I) salt is produced by reacting thiophenol with copper nanoparticles. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Copper(I) thiophenolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form copper(II) thiophenolate.

Reduction: It can be reduced back to thiophenol and copper metal.

Substitution: It participates in nucleophilic substitution reactions to form various organocopper compounds

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly used

Major Products:

Oxidation: Copper(II) thiophenolate.

Reduction: Thiophenol and copper metal.

Substitution: Organocopper compounds

Wissenschaftliche Forschungsanwendungen

Copper(I) thiophenolate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the preparation of lithium alkyl (phenylthio)cuprates and organophosphinecopper(I) phenylthiolate complexes

Medicine: Research is ongoing to explore its potential use in drug development and as an antimicrobial agent.

Industry: It is used as a catalyst in organic synthesis and as an intermediate in the production of dyes and electronic materials

Wirkmechanismus

The mechanism of action of thiophenol copper(I) salt involves its ability to act as a nucleophilic phenyl sulfide source. It participates in various organic reactions by donating the phenylthio group to form new compounds. The copper(I) ion plays a crucial role in stabilizing the intermediate species and facilitating the reaction pathways .

Vergleich Mit ähnlichen Verbindungen

- Copper(I) thiophenoxide

- Phenylthiocopper(I)

- Copper(I) thiophene-2-carboxylate

Comparison: Copper(I) thiophenolate is unique due to its specific reactivity and stability. Compared to other similar compounds, it offers better performance in nucleophilic substitution reactions and has a broader range of applications in organic synthesis. Its ability to form stable complexes with various ligands makes it a valuable reagent in both academic and industrial research .

Biologische Aktivität

Copper(I) thiophenolate (Cu(I)PhS) is a copper complex that has garnered attention in various fields, including medicinal chemistry, materials science, and catalysis. This article explores its biological activity, focusing on its antimicrobial properties, role in copper-catalyzed reactions, and potential therapeutic applications.

This compound is characterized by its coordination with thiophenol (PhSH), resulting in a stable thiolate complex. The compound exhibits distinct redox properties due to the presence of Cu(I), which can participate in electron transfer reactions. This characteristic is significant in its biological interactions and applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of copper complexes, including Cu(I)PhS. The mechanism of action often involves the generation of reactive oxygen species (ROS), which can damage cellular components in microorganisms.

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial activity of Cu(I) complexes demonstrated that Cu(I)PhS exhibited significant inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, showing that Cu(I)PhS had better efficacy compared to other copper complexes.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Copper(II) Sulfate | 64 | Staphylococcus aureus |

| Copper(I) Acetate | 128 | Escherichia coli |

This data indicates that the copper(I) state enhances the antimicrobial properties compared to its higher oxidation states.

Role in Catalysis

This compound has been utilized as a catalyst in various organic reactions, particularly in polymerization processes. Its ability to stabilize radical intermediates makes it an effective catalyst for controlled radical polymerization.

Case Study: Polymerization of Styrene

In a study on copper-catalyzed living radical polymerization (LRP), Cu(I)PhS was employed as a reducing agent to generate Cu(I) species from Cu(II). This process led to efficient polymerization of styrene under mild conditions, showcasing the compound's utility in synthetic chemistry.

Therapeutic Applications

The potential therapeutic applications of Cu(I) thiophenolate extend beyond its antimicrobial activity. Its role as a copper source for synthesizing N-heterocyclic carbenes (NHCs) has been explored, which are valuable in drug development and catalysis.

Case Study: Synthesis of NHCs

Research indicates that Cu(I)PhS can be used effectively to produce NHCs, which have shown promise in various biological assays. The NHCs derived from Cu(I)PhS exhibited cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity Copper(I) thiophenolate, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via ligand exchange reactions between copper(I) precursors (e.g., CuCl) and thiophenol derivatives under inert atmospheres to prevent oxidation. Purification involves recrystallization from anhydrous solvents (e.g., THF or acetonitrile). Purity is validated using elemental analysis (C, H, S content), X-ray diffraction (XRD) for crystalline structure confirmation, and nuclear magnetic resonance (NMR) spectroscopy to detect residual ligands or solvents .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer : Key techniques include:

- UV-Vis Spectroscopy : To study ligand-to-metal charge transfer (LMCT) transitions.

- Infrared (IR) Spectroscopy : For identifying Cu–S vibrational modes (~400–500 cm⁻¹).

- X-ray Photoelectron Spectroscopy (XPS) : To confirm the oxidation state of copper (Cu⁺ vs. Cu²⁺) via binding energy analysis.

- Single-Crystal XRD : For precise determination of bond lengths, coordination geometry, and intermolecular interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic structure and reactivity of this compound?

- Methodological Answer : Use hybrid functionals like B3LYP (Becke 3-parameter exchange with Lee-Yang-Parr correlation) to balance accuracy and computational cost for transition-metal systems . Incorporate relativistic effects via effective core potentials (ECPs) for copper (e.g., LANL2DZ basis set) to account for scalar relativistic corrections . Validate computational models by comparing calculated bond lengths, vibrational frequencies, and redox potentials with experimental XRD and spectroscopic data .

Q. What factors dominate the reaction kinetics of this compound in nucleophilic substitution reactions?

- Methodological Answer : Kinetic studies (e.g., second-order rate constants at 50°C) reveal that steric hindrance, electronic effects (e.g., electron-withdrawing substituents on thiophenolate), and solvent polarity significantly influence reactivity . For example, bulky ligands reduce accessibility to the Cu center, while polar aprotic solvents stabilize transition states. Use stopped-flow spectroscopy or HPLC to monitor reaction progress and derive rate laws .

Q. How do steric and electronic effects in this compound derivatives impact catalytic activity in C(sp³)–H bond functionalization?

- Methodological Answer : Electron-rich thiophenolate ligands enhance nucleophilicity, promoting radical generation via halogen-bonded electron donor-acceptor (EDA) complexes under visible light . Steric bulk can suppress undesired side reactions (e.g., dimerization). Experimental validation involves comparing turnover frequencies (TOFs) for derivatives with varying substituents (e.g., –CH₃ vs. –CF₃) and correlating with DFT-calculated frontier molecular orbitals .

Q. What strategies reconcile discrepancies between computational predictions and experimental observations in this compound reactivity?

- Methodological Answer : Address contradictions by:

- Benchmarking Functionals : Test multiple DFT functionals (e.g., B3LYP vs. PBE0) against experimental redox potentials or reaction barriers .

- Including Solvation Effects : Use implicit solvation models (e.g., COSMO) to account for solvent interactions in kinetic simulations .

- Validating with Kinetic Isotope Effects (KIEs) : Compare computed vs. experimental KIEs to confirm proposed mechanisms .

Q. Tables for Key Data

Table 1. Second-Order Rate Constants for Reactions of this compound Derivatives

| Substrate | Thiophenolate Derivative | Rate Constant (k, M⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| TCEP | PhS⁻ | 1.2 × 10⁻³ | 50°C, Anoxic | |

| TDCPP | PhS⁻ | 9.8 × 10⁻⁴ | 50°C, Anoxic | |

| TCPP | PhS⁻ | 7.5 × 10⁻⁴ | 50°C, Anoxic |

Table 2. Computational Methods for Modeling this compound

| Method | Functional/ECP | Key Outputs | Validation Metrics | Reference |

|---|---|---|---|---|

| DFT | B3LYP/LANL2DZ | Bond lengths, HOMO-LUMO | XRD, UV-Vis | |

| TD-DFT | PBE0/Def2-TZVP | Excitation energies | Fluorescence spectra |

Eigenschaften

IUPAC Name |

benzenethiolate;copper(1+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.Cu/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNJYDODNCALKD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S-].[Cu+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5CuS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.